![molecular formula C20H20N2O5S B2875213 ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1219904-21-8](/img/structure/B2875213.png)
ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an ethyl ester, a methoxy group, a benzofuran ring, a carboxamide, and a cyclopentathiazole ring. These functional groups could potentially give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of the compound is quite complex with multiple rings including a benzofuran and a cyclopentathiazole. These rings could potentially contribute to the stability of the compound and influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of the benzofuran and cyclopentathiazole rings in this compound could potentially influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Compounds with the thiazole moiety have been recognized for their antimicrobial properties. They are used as starting materials for synthesizing heterocyclic analogues with therapeutic roles against multidrug-resistant strains . The presence of the benzofuran and thiazole components in the compound suggests it could be developed into potent antimicrobial agents targeting a range of bacterial and fungal pathogens.
Anticancer Therapeutics
Benzofuran scaffolds are integral to many biologically active natural and synthetic heterocycles involved in clinical drugs. Research has shown extraordinary inhibitory potency of benzofurans against various human cancer cell lines . The compound’s structure, featuring both benzofuran and thiazole, could be explored for its anticancer therapeutic potential.
Antifungal Medications
Thiazole derivatives are known to be effective in antifungal medications. For instance, abafungin, a thiazole-containing compound, is used topically to treat skin infections caused by fungi . The compound could be investigated for similar topical antifungal applications due to its thiazole component.
Enzyme Inhibition
The compound’s ability to bind with enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, suggests its potential as an enzyme inhibitor . This property can be harnessed in designing drugs that target specific enzymes involved in disease pathways.
Molecular Docking Studies
The structural complexity of the compound makes it suitable for molecular docking studies to understand protein-ligand interactions. Such studies can lead to the discovery of new drugs by identifying how the compound binds to various biological targets .
Synthesis of Heterocyclic Analogues
The compound’s structure is conducive to the synthesis of diverse heterocyclic analogues. These analogues can have a range of therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 2-[(6-methoxy-3-methyl-1-benzofuran-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-4-26-19(24)13-7-8-15-16(13)21-20(28-15)22-18(23)17-10(2)12-6-5-11(25-3)9-14(12)27-17/h5-6,9,13H,4,7-8H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQECGDCDWRPKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C(C4=C(O3)C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2875131.png)
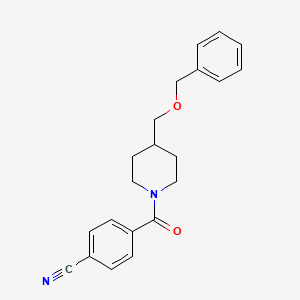
![1-[[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2875134.png)
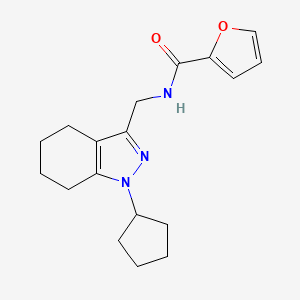
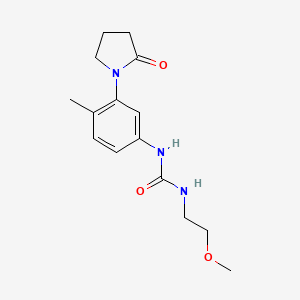

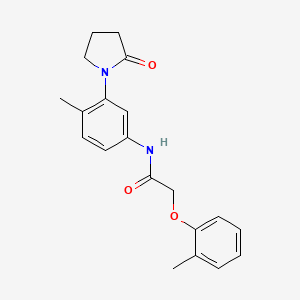

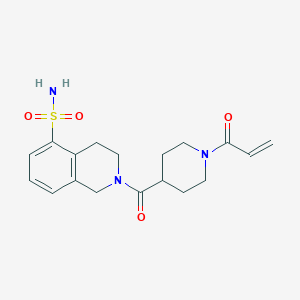
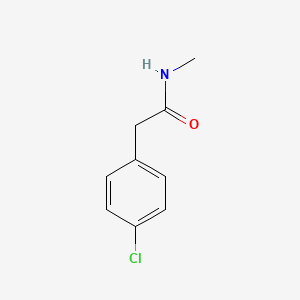
![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)
![6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2875150.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2875152.png)